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Compound of Interest

Compound Name: Benzyloxy-C5-PEG1

Cat. No.: B11870868 Get Quote

For immediate release

This technical guide provides a comprehensive overview of the chemical properties, structure,

and characterization of Benzyloxy-C5-PEG1, a polyethylene glycol (PEG)-based PROTAC

(Proteolysis Targeting Chimera) linker. This document is intended for researchers, scientists,

and drug development professionals utilizing PEG linkers in the synthesis of bioconjugates and

other advanced therapeutic modalities.

Core Chemical Properties and Structure
Benzyloxy-C5-PEG1, also known by its IUPAC name 2-(5-phenylmethoxypentoxy)ethanol, is a

bifunctional linker molecule. One terminus features a benzyloxy group, which can serve as a

stable protecting group or a point for further chemical modification. The other end possesses a

hydroxyl group, which can be activated for conjugation to various molecules. The C5-PEG1

designation indicates a five-carbon chain followed by a single ethylene glycol unit.

The key physicochemical properties of Benzyloxy-C5-PEG1 are summarized in the table

below.
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Property Value Source

CAS Number 159028-70-3 MedKoo, BOC Sciences

Chemical Formula C₁₄H₂₂O₃ MedKoo

Molecular Weight 238.32 g/mol BOC Sciences

Exact Mass 238.1569 g/mol MedKoo

IUPAC Name

2-(5-

phenylmethoxypentoxy)ethano

l

BOC Sciences

Canonical SMILES
C1=CC=C(C=C1)COCCCCCO

CCO
BOC Sciences

InChI Key
YQLVMNLTOMEQNQ-

UHFFFAOYSA-N
BOC Sciences

Appearance
Predicted: Colorless to pale

yellow oil
-

Solubility

Predicted: Soluble in organic

solvents (e.g., DMSO, DMF,

dichloromethane), sparingly

soluble in water

-

Structural Elucidation
The chemical structure of Benzyloxy-C5-PEG1 is fundamental to its function as a linker,

providing a defined spatial separation and influencing the physicochemical properties of the

resulting conjugate.

Chemical structure of Benzyloxy-C5-PEG1.

Experimental Protocols for Characterization
The following sections outline generalized experimental protocols for the structural confirmation

and purity assessment of Benzyloxy-C5-PEG1 and similar PEG-based linkers.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b11870868?utm_src=pdf-body
https://www.benchchem.com/product/b11870868?utm_src=pdf-body
https://www.benchchem.com/product/b11870868?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11870868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H

and ¹³C NMR are essential for confirming the identity and purity of Benzyloxy-C5-PEG1.

3.1.1. ¹H NMR Spectroscopy Protocol

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup:

Spectrometer: 400 MHz or higher field strength.

Temperature: 25 °C.

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay (d1): 1-5 seconds.

Data Acquisition: Acquire the Free Induction Decay (FID).

Data Processing:

Apply a Fourier transform to the FID.

Phase correct the resulting spectrum.

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Integrate the peaks to determine the relative number of protons.

Predicted ¹H NMR Data (in CDCl₃):
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.28-7.38 m 5H Ar-H

4.50 s 2H Ar-CH₂-O

3.65-3.75 m 4H O-CH₂-CH₂-OH

3.45 t 2H O-CH₂-(CH₂)₄-O

1.55-1.70 m 4H
O-CH₂-CH₂-CH₂-CH₂-

CH₂-O

1.35-1.50 m 2H
O-(CH₂)₂-CH₂-(CH₂)₂-

O

3.1.2. ¹³C NMR Spectroscopy Protocol

Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.6 mL of a

deuterated solvent in a 5 mm NMR tube.

Instrument Setup:

Spectrometer: 100 MHz or higher.

Temperature: 25 °C.

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

Relaxation Delay (d1): 2 seconds.

Data Acquisition and Processing: Similar to ¹H NMR, with calibration to the solvent peak

(e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data (in CDCl₃):
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Chemical Shift (ppm) Assignment

138.5 Ar-C (quaternary)

128.4 Ar-CH

127.7 Ar-CH

127.5 Ar-CH

73.0 Ar-CH₂-O

72.5 O-CH₂-CH₂-OH

70.3 O-CH₂-(CH₂)₄-O

62.8 O-CH₂-CH₂-OH

29.7 O-CH₂-CH₂-(CH₂)₃-O

29.5 O-(CH₂)₂-CH₂-(CH₂)₂-O

26.1 O-(CH₂)₃-CH₂-CH₂-O

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the elemental

composition of the molecule.

3.2.1. Electrospray Ionization (ESI) Mass Spectrometry Protocol

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable

solvent such as methanol or acetonitrile, with or without a small amount of formic acid or

ammonium acetate to promote ionization.

Instrument Setup:

Ionization Mode: Positive ESI.

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
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Infusion: Direct infusion via a syringe pump or coupled with liquid chromatography (LC-

MS).

Capillary Voltage: 3-5 kV.

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent

system.

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M+K]⁺) and compare

the measured m/z with the calculated exact mass.

Predicted Mass Spectrometry Data:

Ion Calculated m/z

[M+H]⁺ 239.1642

[M+Na]⁺ 261.1461

[M+K]⁺ 277.1101

Experimental and Characterization Workflow
The general workflow for the synthesis and characterization of Benzyloxy-C5-PEG1 involves

several key stages to ensure the final product meets the required purity and structural

specifications for its application.
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Benzyloxy-C5-PEG1

Reaction Work-up
and Crude Extraction

Purification
(e.g., Column Chromatography)

Structural Verification Purity Assessment

¹H and ¹³C NMR High-Resolution MS

Final Product:
Benzyloxy-C5-PEG1

HPLC/UPLC

Click to download full resolution via product page

General workflow for the synthesis and characterization of Benzyloxy-C5-PEG1.

This guide provides a foundational understanding of Benzyloxy-C5-PEG1 for its effective

application in research and development. For further information, please refer to the product

specifications from commercial suppliers.

To cite this document: BenchChem. [Benzyloxy-C5-PEG1: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11870868#benzyloxy-c5-peg1-chemical-properties-
and-structure]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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